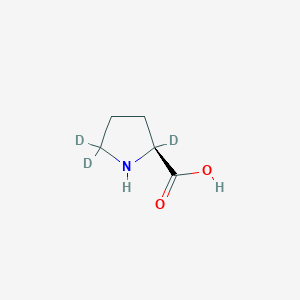

L-Proline-2,5,5-d3

Descripción general

Descripción

L-Prolina-d3 es una versión deuterada de la L-Prolina, uno de los veinte aminoácidos utilizados en los organismos vivos como bloques de construcción de proteínas . El etiquetado con deuterio implica reemplazar los átomos de hidrógeno por deuterio, un isótopo estable del hidrógeno, lo que lo hace útil en diversas aplicaciones de investigación científica .

Métodos De Preparación

La L-Prolina-d3 se sintetiza mediante la deuteración de la L-Prolina. Este proceso implica la incorporación de deuterio en la molécula de L-Prolina. La ruta sintética generalmente incluye el uso de reactivos y solventes deuterados para lograr el etiquetado isotópico deseado . Los métodos de producción industrial para L-Prolina-d3 implican procesos de deuteración a gran escala, asegurando alta pureza y rendimiento .

Análisis De Reacciones Químicas

La L-Prolina-d3, al igual que su contraparte no deuterada, experimenta diversas reacciones químicas. Algunas de las reacciones clave incluyen:

Reacciones aldólicas: La L-Prolina-d3 puede catalizar reacciones aldólicas, formando compuestos β-hidroxicarbonílicos.

Reacciones de Mannich: También puede catalizar reacciones de Mannich, lo que lleva a la formación de compuestos β-aminocarbonílicos.

Adiciones de Michael: La L-Prolina-d3 participa en reacciones de adición de Michael, donde se añade a compuestos carbonílicos α,β-insaturados.

Los reactivos comunes utilizados en estas reacciones incluyen aldehídos, cetonas y nitroolefinas, con condiciones que a menudo implican temperaturas suaves y solventes como agua o alcoholes . Los principales productos formados a partir de estas reacciones son compuestos quirales, que son valiosos en la síntesis de productos farmacéuticos y otras moléculas bioactivas .

Aplicaciones Científicas De Investigación

La L-Prolina-d3 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de la L-Prolina-d3 involucra su papel como catalizador quiral. Facilita las reacciones a través de intermediarios de enamina o ion iminio, que mejoran la estereoselectividad de las reacciones . En los sistemas biológicos, la L-Prolina-d3 participa en el metabolismo de la prolina, donde se convierte en pirrolina-5-carboxilato por la prolina deshidrogenasa . Esta conversión juega un papel en el metabolismo celular, el crecimiento y la supervivencia .

Comparación Con Compuestos Similares

La L-Prolina-d3 es única debido a su etiquetado con deuterio, lo que la distingue de otros análogos de la prolina. Los compuestos similares incluyen:

L-Prolina: La forma no deuterada, ampliamente utilizada como catalizador quiral y en la síntesis de proteínas.

Trans-4-hidroxi-L-prolina: Un análogo hidroxilado de la L-Prolina, importante en la síntesis de colágeno.

Ácido L-azetidina-2-carboxílico: Un aminoácido no proteico tóxico, utilizado en el estudio del plegamiento y el metabolismo de proteínas.

La singularidad de la L-Prolina-d3 reside en su etiquetado con isótopos estables, lo que la hace invaluable para rastrear y cuantificar las vías metabólicas y en estudios farmacocinéticos .

Propiedades

IUPAC Name |

(2S)-2,5,5-trideuteriopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIBWKKTOPOVIA-KIZNEYSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CCC(N1)([2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.